molecular formula C8H13N3O B13104469 2-(2-(Dimethylamino)ethyl)pyridazin-3(2H)-one

2-(2-(Dimethylamino)ethyl)pyridazin-3(2H)-one

Cat. No.: B13104469
M. Wt: 167.21 g/mol
InChI Key: PWVUFZOPMDSJNY-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as core structures in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)pyridazin-3(2H)-one typically involves the reaction of 2-chloroethylamine hydrochloride with 3-hydroxypyridazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the dimethylamino group is introduced to the pyridazine ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridazinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridazines depending on the reagents used.

Scientific Research Applications

2-(2-(Dimethylamino)ethyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor modulation, it can either activate or inhibit receptor signaling pathways, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.

    Pyrimidine: An isomer with nitrogen atoms at positions 1 and 3.

    Pyrazine: Another isomer with nitrogen atoms at positions 1 and 4.

Uniqueness

2-(2-(Dimethylamino)ethyl)pyridazin-3(2H)-one is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for interaction with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]pyridazin-3-one

InChI

InChI=1S/C8H13N3O/c1-10(2)6-7-11-8(12)4-3-5-9-11/h3-5H,6-7H2,1-2H3

InChI Key

PWVUFZOPMDSJNY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C=CC=N1

Origin of Product

United States

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